molecular formula C17H17FN2O3S3 B2737538 4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286710-29-9

4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No. B2737538
M. Wt: 412.51
InChI Key: TUMJYWBLCFTHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . It also contains a benzo[d]thiazole group and a piperidin-4-yl group.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis and analytical applications of fluorine-substituted derivatives have been explored, demonstrating antimicrobial activities against various pathogens. Compounds with fluorine substitutions, like the one , often exhibit significant biological activity, underscoring their potential in developing new therapeutic agents (Makki et al., 2016).

Antimicrobial and Antiproliferative Properties

  • Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity, indicating the importance of the fluorine atom and the piperidinyl group in enhancing biological activity against various cancer cell lines (Prasad et al., 2009).

Antimycobacterial Activity

  • Research on fluorinated benzothiazolo imidazole compounds showed promising antimycobacterial activity, highlighting the significance of incorporating fluorine and benzothiazole structures for developing antimicrobial agents (Sathe et al., 2011).

Material Science Applications

  • A study on halobenzoic acid-modified poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) demonstrated significant improvements in conductivity, showcasing the potential of fluorinated compounds in enhancing the performance of materials for organic electronics (Tan et al., 2016).

Antibacterial Activity Against Rice Bacterial Leaf Blight

  • Sulfone derivatives containing 1,3,4-oxadiazole moieties, which share structural similarities with the query compound, showed good antibacterial activities against rice bacterial leaf blight. This highlights the agricultural application of such compounds in protecting crops against diseases (Shi et al., 2015).

properties

IUPAC Name

4-fluoro-2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S3/c1-11-5-6-15(24-11)26(21,22)20-9-7-12(8-10-20)23-17-19-16-13(18)3-2-4-14(16)25-17/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMJYWBLCFTHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

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